(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid
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Overview
Description
(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid is an organic boronic acid compound with the molecular formula C10H11BO3S and a molecular weight of 222.07 g/mol . It appears as a white crystalline solid and is soluble in some organic solvents such as dimethyl sulfoxide and dichloromethane . This compound is commonly used in organic synthesis, particularly in the construction of carbon-carbon bonds through reactions like the Suzuki-Miyaura cross-coupling reaction .
Preparation Methods
The synthesis of (7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid can be achieved through the reaction of benzo[b]thiophene with trimethylborane under an inert atmosphere . The reaction typically involves the use of a base catalyst and an organic solvent such as dimethyl sulfoxide . The product is then filtered and purified through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions:
Common Reagents and Conditions: Typical reagents for the Suzuki-Miyaura reaction include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Scientific Research Applications
(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid has several scientific research applications:
Mechanism of Action
The primary mechanism of action for (7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the transmetalation step, where the boronic acid transfers its organic group to a palladium catalyst . This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid can be compared with other boronic acids used in similar reactions:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the specific structural features of the benzo[b]thiophene ring.
(4-Methoxyphenyl)boronic Acid: Similar in having a methoxy group but differs in the aromatic ring structure.
(2-Thienyl)boronic Acid: Contains a thiophene ring but lacks the methoxy and methyl substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the properties of the products formed in reactions .
Properties
IUPAC Name |
(7-methoxy-5-methyl-1-benzothiophen-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3S/c1-6-3-7-5-9(11(12)13)15-10(7)8(4-6)14-2/h3-5,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSRQVNGCIFRAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C(=CC(=C2)C)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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